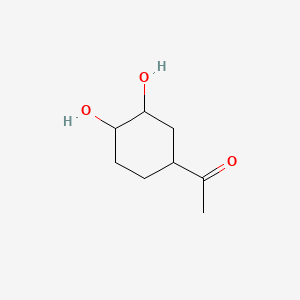
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide is a chemical compound known for its unique structure and properties. It is a derivative of phenanthridinium, a class of compounds that have significant applications in various scientific fields. This compound is characterized by the presence of amino groups at the 3 and 8 positions, an ethyl group at the 5 position, and a methyl group at the 6 position on the phenanthridinium ring, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridinium Core: The phenanthridinium core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino groups are introduced via nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthridinium compounds.
Applications De Recherche Scientifique
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for detecting nucleic acids.
Biology: The compound is employed in molecular biology for staining DNA and RNA in gel electrophoresis.
Industry: The compound is used in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The primary mechanism of action of 3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs and forming stable complexes with nucleic acids. This interaction can lead to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethidium Bromide: Similar in structure but with a phenyl group instead of an ethyl and methyl group.
Propidium Iodide: Another DNA intercalator used in cell viability assays.
Acridine Orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its fluorescent properties make it particularly valuable in molecular biology and medical research.
Propriétés
Numéro CAS |
32059-31-7 |
|---|---|
Formule moléculaire |
C16H18BrN3 |
Poids moléculaire |
332.24 g/mol |
Nom IUPAC |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C16H17N3.BrH/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19;/h4-9,18H,3,17H2,1-2H3;1H |
Clé InChI |
SBCOKBDLUXXQLV-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


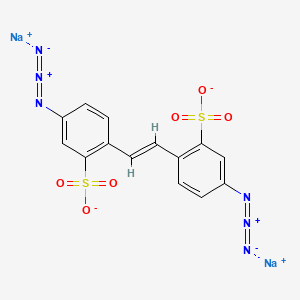
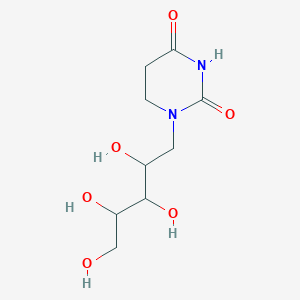
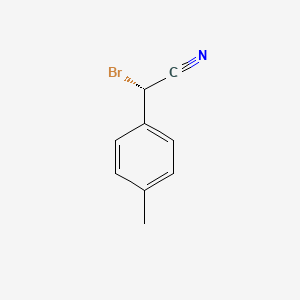
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
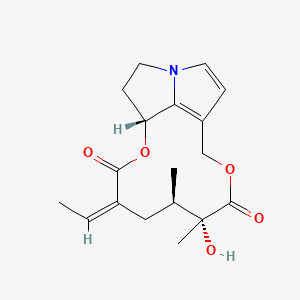

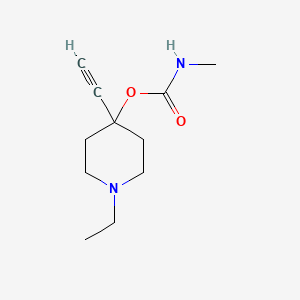
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)


![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

